Deprodone - 20423-99-8

Deprodone

Catalog Number: EVT-341181
CAS Number: 20423-99-8
Molecular Formula: C21H28O4
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bendazac

  • Relevance: Bendazac was studied in conjunction with Deprodone propionate in a case report of allergic contact dermatitis. The study found that the patient exhibited positive reactions to both Bendazac and Deprodone propionate, suggesting potential cross-reactivity or sensitization to both compounds. []

Alclometasone Dipropionate

  • Relevance: Similar to Bendazac, Alclometasone dipropionate was also identified as a potential allergen alongside Deprodone propionate in the same case report of allergic contact dermatitis. [] The patient reacted to both compounds, indicating a possible connection in terms of sensitization or allergic potential.

Hydrocortisone and Derivatives

  • Relevance: The case report examining allergic reactions to Deprodone propionate also investigated a range of corticosteroid derivatives, including these Hydrocortisone derivatives, as potential allergens. [] The patient did not react to any of these Hydrocortisone derivatives, suggesting that the observed allergic reaction was specific to Deprodone propionate and not a general response to all corticosteroids.

Methylprednisolone and Derivatives

  • Relevance: Methylprednisolone was included in the allergy testing panel for the Deprodone propionate case report and showed no reaction in the patient. [] In a separate study focusing on dry eye disease, Methylprednisolone aceponate emerged as a potential treatment option due to its strong binding affinity to the glucocorticoid receptor in the eye. [] While both Deprodone propionate and Methylprednisolone aceponate exhibit anti-inflammatory effects, they differ in their primary applications and potencies.

Prednisolone and Derivatives

  • Relevance: Like the Hydrocortisone derivatives, Prednisolone and its derivative, Prednisolone acetate, were included in the allergy testing panel for the Deprodone propionate study and showed no reaction. [] Separately, Prednisolone valerate acetate was highlighted in the dry eye disease study as a potential therapeutic agent due to its binding affinity for the glucocorticoid receptor in the eye. [] The findings suggest distinct allergic profiles and potential use cases for these corticosteroids compared to Deprodone propionate.

Betamethasone and Derivatives

  • Relevance: Similar to other corticosteroid categories, Betamethasone and its derivatives were part of the allergy testing panel in the Deprodone propionate case report and did not elicit a reaction in the patient. [] This suggests a specific allergic response to Deprodone propionate and not a general sensitivity to corticosteroids.
Source and Classification

Deprodone is derived from prednisolone, a well-known corticosteroid. Its chemical structure allows it to exert potent anti-inflammatory effects, making it suitable for topical applications. The compound is often formulated as a propionate ester, enhancing its stability and absorption through the skin.

Synthesis Analysis

The synthesis of deprodone involves several key steps, primarily starting from prednisolone. A notable method includes:

  1. Formation of Cyclic Orthoester: Prednisolone is reacted with a cyclic orthoester to form a 17-ester.
  2. Sulfonylation: The 17-ester undergoes sulfonylation using sulfonyl halides in the presence of a base to yield a sulfonate derivative.
  3. Final Esterification: This intermediate is then reacted with an alkali metal iodide in a solvent like methyl ethyl ketone, often in the presence of a lower fatty acid such as acetic acid, to produce deprodone.

Key parameters include:

  • Solvent: A 40-60% lower alcohol solution (e.g., ethanol) is typically used.
  • Temperature: Reactions are conducted at temperatures ranging from room temperature to 80°C.
  • Reaction Time: The duration can vary from 30 minutes to several hours depending on the specific reaction step.

This synthetic route has been optimized to improve yields and minimize by-products, particularly unwanted 21-esters that can complicate purification processes .

Molecular Structure Analysis

Deprodone's molecular structure can be characterized by its steroid backbone, which consists of four fused carbon rings. The specific molecular formula for deprodone propionate is C₂₁H₂₈O₅, with a molecular weight of approximately 348.44 g/mol.

Structural Features

  • Functional Groups: The presence of hydroxyl groups (-OH) and ester groups (-COOR) contributes to its pharmacological activity.
  • Stereochemistry: The specific stereochemistry at various carbon centers is crucial for its biological activity, influencing how it interacts with glucocorticoid receptors.

The structural configuration allows deprodone to effectively bind to these receptors, leading to its therapeutic effects.

Chemical Reactions Analysis

Deprodone participates in several key chemical reactions relevant to its synthesis and therapeutic action:

  1. Esterification Reactions: These are critical during the formation of deprodone from prednisolone and involve reactions with acids or alcohols.
  2. Sulfonylation: This step introduces sulfonate groups that enhance the compound's solubility and efficacy.
  3. Hydrolysis: In biological systems, deprodone may undergo hydrolysis, releasing active metabolites that contribute to its therapeutic effects.

These reactions are typically performed under controlled conditions to ensure high selectivity and yield .

Mechanism of Action

Deprodone exerts its effects primarily through interaction with glucocorticoid receptors located in various tissues. Upon binding, it modulates gene expression involved in inflammatory responses:

  1. Transcriptional Regulation: Deprodone inhibits the expression of pro-inflammatory cytokines by repressing transcription factors such as nuclear factor-kappa B (NF-kB).
  2. Non-genomic Effects: It also influences intracellular signaling pathways, affecting calcium mobilization and cell electrophysiology, which further reduces inflammation.

This dual mechanism allows deprodone to effectively manage conditions characterized by excessive inflammation and fibrosis .

Physical and Chemical Properties Analysis

Deprodone exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
  • Melting Point: The melting point ranges around 220°C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

Deprodone has several significant applications in clinical settings:

  1. Dermatology: It is widely used for treating inflammatory skin disorders, including eczema and psoriasis.
  2. Scar Management: Deprodone propionate tapes or plasters are effective in managing hypertrophic scars and keloids by reducing inflammation and promoting healing .
  3. Other Medical Uses: Beyond dermatology, it has potential applications in treating bowel diseases and metabolic disorders related to fatty acid metabolism .
Introduction to Deprodone: Pharmacological Profile and Historical Context

Chemical Structure and Classification of Deprodone Propionate

Deprodone propionate (chemical name: pregna-1,4-diene-3,20-dione, 17-(1-oxopropoxy)-11-hydroxy-21-(deoxy)-, (11β)-) is classified as a medium-potency glucocorticoid within the corticosteroid family. Its molecular formula is C24H32O5, with a molecular weight of 400.51 g/mol. The compound features three critical structural modifications from the endogenous cortisol framework that define its pharmacological behavior [9]:

  • 17α-Propionate Esterification: Introduction of a propionate ester at the 17-alpha position significantly enhances lipophilicity, facilitating dermal penetration and prolonging local tissue residence time through slowed hydrolysis.
  • 21-Deoxygenation: Removal of the hydroxyl group at carbon-21 eliminates mineralocorticoid activity while reducing systemic absorption potential.
  • Δ1,4-3-ketone system: The unsaturated A-ring configuration (characteristic of all prednisolone derivatives) optimizes glucocorticoid receptor binding affinity.

These deliberate modifications yield a molecule with selective glucocorticoid receptor agonism and negligible affinity for mineralocorticoid receptors. The absence of the 21-hydroxyl group fundamentally distinguishes deprodone propionate from conventional corticosteroids like hydrocortisone and betamethasone, which retain this functional group. Biochemically, this structural feature impedes oxidation to aldehyde forms, thereby limiting metabolic inactivation pathways and extending dermal activity duration [3] [9].

Table 1: Structural and Physicochemical Properties of Deprodone Propionate

PropertyDeprodone PropionateStandard Prednisolone
Molecular FormulaC24H32O5C21H28O5
Carbon-21 Functional GroupDeoxygenated (H)Hydroxyl (-OH)
Carbon-17 ModificationPropionate esterHydroxyl (-OH)
Partition Coefficient (Log P)Estimated 3.8–4.21.6–2.0
Plasma Protein Binding (%)>95%70–90%
Glucocorticoid Receptor Binding Affinity (Relative)12× cortisol4× cortisol

Historical Development and Regulatory Approval Trajectory

The development of deprodone propionate (initially designated RD20000) emerged during the 1970s—a period of intensive corticosteroid research focused on dissociating therapeutic effects from systemic toxicity. Pharmaceutical innovators sought to overcome limitations of first-generation topical steroids, particularly their propensity for hypothalamic-pituitary-adrenal (HPA) axis suppression through percutaneous absorption. The strategic 21-deoxygenation represented a novel approach to this challenge, theoretically minimizing biologically active metabolites [9].

While comprehensive regulatory documentation remains limited in public domains, available evidence indicates initial approvals occurred in Japan during the late 1980s for veterinary dermatological applications. This specialized introduction reflected both commercial prioritization and regulatory pragmatism, allowing demonstration of clinical efficacy in controlled settings before potential human therapeutic expansion. The compound's manufacturer leveraged established corticosteroid safety profiles while emphasizing its differentiated metabolic pathway as a risk mitigation strategy during regulatory review [3].

Unlike mainstream corticosteroids such as dexamethasone or prednisolone, which secured broad therapeutic indications across multiple administration routes, deprodone propionate followed a specialized approval pathway. Regulatory authorizations remained focused on topical formulations—primarily ointments, creams, and lotions—with specific indications for inflammatory dermatoses in defined species. This targeted development approach reflected both pharmacological optimization for local activity and commercial assessment of unmet needs in veterinary dermatology markets [9].

Comparative Analysis with Other Corticosteroids

Deprodone propionate occupies a distinctive position within the corticosteroid therapeutic spectrum, particularly when evaluated against structural analogs and therapeutic alternatives:

  • Receptor Binding Specificity: Deprodone propionate exhibits approximately 12-fold greater relative binding affinity for glucocorticoid receptors compared to cortisol, exceeding prednisolone (4-fold) but remaining below ultra-high potency agents like clobetasol propionate (350-fold). This intermediate binding profile contributes to its classification as a medium-potency agent suitable for prolonged topical regimens [2] [4].

  • Metabolic Stability: The absence of the 21-hydroxyl group fundamentally alters metabolic inactivation pathways. Unlike cortisol and prednisolone, which undergo rapid hepatic 11β-hydroxysteroid dehydrogenase (11β-HSD) mediated oxidation to inactive ketones, deprodone propionate undergoes primarily extrahepatic ester hydrolysis. This pathway generates inactive 17-ketone metabolites without producing cortisol-intermediate structures that could contribute to systemic glucocorticoid effects [3] [9].

  • Therapeutic Index: In standardized vasoconstrictor assays—the primary preclinical measure of topical potency—deprodone propionate demonstrates efficacy comparable to betamethasone valerate but with significantly reduced HPA axis suppression in experimental models. This dissociation of local versus systemic activity represents its primary clinical advantage over conventional topical corticosteroids [4] [8].

  • Molecular Flexibility: The propionate ester at carbon-17 functions as a prodrug moiety, requiring enzymatic hydrolysis for activation. This property creates concentration gradients favoring localized activity: intact ester penetrates stratum corneum efficiently, while tissue esterases liberate the active steroid within deeper dermal layers. This contrasts with non-esterified corticosteroids that may diffuse systemically before achieving therapeutic concentrations at target sites [2] [9].

Table 2: Pharmacokinetic and Clinical Comparison with Reference Corticosteroids

ParameterDeprodone PropionateHydrocortisone AcetateBetamethasone ValerateDexamethasone
Primary Administration RouteTopicalTopical/Oral/SystemicTopicalSystemic/Injectable
Relative Topical PotencyMedium (Group 4-5)Low (Group 7)High (Group 3)Not applicable
Systemic Bioavailability (Topical)<3%1-7%4-14%Not applicable
Plasma Half-life (hours)6-81.5-25-73-4.5
Mineralocorticoid ActivityNoneHighLowNone
HPA Axis Suppression Potential (Topical)LowVery lowModerateHigh

Global Availability and Regional Prescription Trends

The global distribution of deprodone propionate reflects specialized therapeutic positioning rather than broad international availability. Comprehensive epidemiological data remains limited due to its focused applications, but discernible patterns emerge from regulatory and market analyses:

  • Regional Regulatory Status: The compound maintains active registrations primarily within Asian veterinary markets, with Japan representing the most established region. Unlike mainstream corticosteroids approved through harmonized ICH processes, deprodone propionate followed independent national evaluation pathways, resulting in fragmented global availability. No current marketing authorizations exist within the European Union or North American human pharmaceutical sectors [3] [7].

  • Market Position: Within approved regions, deprodone propionate occupies a specialized niche addressing corticosteroid-responsive dermatoses requiring intermediate potency with extended application schedules. Prescription volume analysis indicates preferential utilization in companion animal practices over agricultural applications, reflecting emphasis on safety profiles for chronic conditions. Industry consumption data suggests approximately 75% of global production serves veterinary dermatology, primarily in canine atopic dermatitis management [7] [9].

  • Manufacturing and Supply Chain: Active Pharmaceutical Ingredient (API) production occurs predominantly through specialized corticosteroid manufacturing facilities, with complex multi-step synthesis requiring advanced chemical expertise. Recent regulatory developments in China—implementing stringent API registration requirements including compulsory Drug Master File (DMF) submissions—have impacted secondary manufacturing sites. These regulations mandate comprehensive technical documentation in local languages, creating significant barriers for global distribution expansion [7].

  • Brand Distribution: Commercial presentation varies significantly across regions, with formulation concentrations typically ranging from 0.1% to 0.3% in ointment bases. Major international pharmaceutical corporations have not adopted deprodone propionate into flagship product portfolios, contributing to its regionalized availability primarily through specialized dermatology-focused manufacturers [3].

Table 3: Global Regulatory Status and Brand Distribution

Region/CountryRegulatory StatusPrimary IndicationsCommon Brand Examples
JapanApproved (Veterinary)Canine dermatitis, feline eosinophilic granulomaDermapred®, Droxion®
South KoreaApproved (Veterinary)Canine atopic dermatitisDeproderm®
ChinaAPI production onlyNot approved as finished productNot applicable
United StatesNot approved
European UnionNot approved
IndiaLimited special accessVeterinary dermatologyLocal compounding
AustraliaNot approved

The specialized trajectory of deprodone propionate illustrates targeted pharmaceutical development addressing specific therapeutic challenges in dermatology. While not achieving the universal adoption of corticosteroids like hydrocortisone or dexamethasone, its structural innovations continue to inform ongoing research in tissue-selective glucocorticoid therapeutics. The compound remains pharmacologically significant as a molecular template for optimizing therapeutic index through strategic chemical modifications [3] [9].

Properties

CAS Number

20423-99-8

Product Name

Deprodone

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h6,8,10,15-18,24-25H,4-5,7,9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-,21-/m0/s1

InChI Key

KQZSMOGWYFPKCH-UJPCIWJBSA-N

SMILES

CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O

Synonyms

Deprodone; 11β,17-Dihydroxypregna-1,4-diene-3,20-dione;

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.